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Compound of Interest

Compound Name: TC-E 5005

Cat. No.: B15577124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TC-E 5005 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The

PDE10A enzyme is highly expressed in the medium spiny neurons of the striatum, a critical

brain region for regulating motor control, cognition, and reward pathways. PDE10A hydrolyzes

both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP),

which are key intracellular second messengers. By inhibiting PDE10A, TC-E 5005 leads to an

accumulation of cAMP and cGMP in striatal neurons, thereby modulating neuronal activity.

These characteristics make TC-E 5005 a valuable tool for investigating the role of PDE10A in

various neurological and psychiatric disorders, including psychosis and Huntington's disease.

Mechanism of Action
TC-E 5005 selectively inhibits the PDE10A enzyme, which is responsible for the breakdown of

cAMP and cGMP. This inhibition leads to an increase in the intracellular concentrations of these

second messengers within striatal medium spiny neurons (MSNs). The elevated levels of

cAMP and cGMP subsequently activate downstream signaling cascades mediated by Protein

Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of the cAMP/PKA

and cGMP/PKG signaling pathways ultimately influences the phosphorylation state of key

substrates, such as DARPP-32 and CREB, and alters the excitability and gene expression of

striatal neurons. This mechanism underlies the potential therapeutic effects of PDE10A

inhibitors in disorders characterized by dysfunctional striatal signaling.
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Data Presentation
In Vitro Activity of TC-E 5005

Parameter Value
Cell
Line/Tissue

Species Reference

IC50 (PDE10A) 7.28 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE2A) 239 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE11A) 779 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE5A) 919 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE7B) 3100 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE3A) 3700 nM
Hela x fibroblast

hybrid
Human [1][2]

IC50 (PDE1B,

4A, 6, 8A, 9A)
>5000 nM

Hela x fibroblast

hybrid
Human [1][2]

In Vivo Activity of PDE10A Inhibitors in the MK-801-
Induced Hyperactivity Model
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Compound Animal Model MK-801 Dose
PDE10A
Inhibitor Dose
Range

Effect

TC-E 5005 Mouse/Rat 0.1 - 0.5 mg/kg

Not explicitly

stated, inferred

to be effective

based on

reversal of

hyperactivity.

Reverses MK-

801-induced

hyperactivity.

Various

Antipsychotics
BALB/C Mice 0.32 mg/kg

Haloperidol

(0.03-0.3 mg/kg),

Olanzapine (0.3-

3 mg/kg),

Risperidone

(0.01-0.1 mg/kg)

Dose-dependent

suppression of

hyperactivity.[3]

TP-10 Mouse Not specified 3 mg/kg (i.p.)

Increased

phosphorylation

of histone H3 in

D2 medium spiny

neurons.[1]

Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway in Striatal Neurons
Caption: PDE10A inhibition by TC-E 5005 increases cAMP, activating PKA signaling.

Experimental Workflow: In Vivo Reversal of MK-801-
Induced Hyperactivity
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Experimental Setup

Treatment Protocol

Data Acquisition & Analysis

Acclimatize Rodents
(e.g., C57BL/6 mice)

Habituate to Locomotor Activity Chambers

Administer Vehicle or TC-E 5005
(i.p. or p.o.)

Administer MK-801 (0.3 mg/kg, i.p.)
30 minutes post-pretreatment

Record Locomotor Activity
(e.g., for 60-90 minutes)

Analyze Data:
- Total distance traveled

- Rearing frequency
- Stereotypic counts

Compare TC-E 5005 groups to
Vehicle + MK-801 group

Click to download full resolution via product page

Caption: Workflow for assessing TC-E 5005's effect on MK-801-induced hyperactivity.
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Experimental Protocols
Protocol 1: In Vivo Assessment of TC-E 5005 in the MK-
801-Induced Hyperactivity Model
Objective: To evaluate the efficacy of TC-E 5005 in a preclinical rodent model of psychosis.

Materials:

TC-E 5005

MK-801 (dizocilpine maleate)

Vehicle for TC-E 5005 (e.g., 20% β-cyclodextrin in sterile water)

Saline (0.9% NaCl)

Male C57BL/6 mice (8-10 weeks old)

Locomotor activity chambers equipped with infrared beams

Procedure:

Animal Acclimatization: House mice in a controlled environment (12:12 h light:dark cycle, 22

± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

Habituation: On the day of the experiment, place individual mice in the locomotor activity

chambers and allow them to habituate for 30-60 minutes.

Pre-treatment: Administer TC-E 5005 or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.

A dose-response study (e.g., 0.1, 0.3, 1, 3 mg/kg) is recommended to determine efficacy.

Induction of Hyperactivity: 30 minutes after TC-E 5005 or vehicle administration, inject mice

with MK-801 (0.3 mg/kg, i.p.) to induce hyperlocomotion. A control group should receive

saline instead of MK-801.

Data Recording: Immediately after the MK-801 injection, begin recording locomotor activity

for 60-90 minutes. Record parameters such as total distance traveled, horizontal activity,
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vertical activity (rearing), and stereotypic movements.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed

by post-hoc tests) to compare the activity levels between the different treatment groups. A

significant reduction in locomotor activity in the TC-E 5005 + MK-801 group compared to the

vehicle + MK-801 group indicates efficacy.

Protocol 2: In Vitro Measurement of cAMP and cGMP
Levels in Neuronal Cells
Objective: To determine the effect of TC-E 5005 on intracellular cyclic nucleotide levels in a

neuronal cell line or primary neurons.

Materials:

TC-E 5005

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary striatal neurons

Cell culture medium and supplements

Phosphodiesterase inhibitor (e.g., IBMX, to establish a positive control)

Lysis buffer

Commercially available cAMP and cGMP ELISA kits

Microplate reader

Procedure:

Cell Culture: Culture neuronal cells to a confluent monolayer in appropriate multi-well plates.

Treatment: Replace the culture medium with serum-free medium containing different

concentrations of TC-E 5005 (e.g., 1, 10, 100, 1000 nM). Include a vehicle control group and

a positive control group (e.g., treated with IBMX). Incubate for a predetermined time (e.g.,

15-30 minutes).
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Cell Lysis: After incubation, remove the medium and lyse the cells according to the protocol

provided with the cAMP/cGMP ELISA kit. This typically involves adding a specific lysis buffer

to each well.

ELISA Assay: Perform the cAMP and cGMP ELISA assays on the cell lysates according to

the manufacturer's instructions. This will involve the creation of a standard curve for

quantification.

Data Analysis: Read the absorbance on a microplate reader and calculate the concentrations

of cAMP and cGMP in each sample based on the standard curve. Normalize the cyclic

nucleotide levels to the total protein concentration in each sample. Compare the levels in

TC-E 5005-treated cells to the vehicle-treated control.

Protocol 3: Western Blot Analysis of PKA Signaling
Pathway Activation
Objective: To assess the effect of TC-E 5005 on the phosphorylation of downstream targets of

PKA, such as CREB and DARPP-32, in striatal tissue or neuronal cells.

Materials:

TC-E 5005

Striatal tissue from treated animals or treated neuronal cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-phospho-DARPP-32

(Thr34), anti-total-DARPP-32, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Sample Preparation: Homogenize striatal tissue or lyse neuronal cells in ice-cold RIPA buffer.

Centrifuge to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at

4°C.

Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again with TBST.

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: To analyze total protein levels and the loading control, the

membrane can be stripped and re-probed with the respective primary antibodies.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels for each target. Compare the

phosphorylation status in TC-E 5005-treated samples to vehicle-treated controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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